![molecular formula C19H19N3O2 B2956859 5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1115933-29-3](/img/structure/B2956859.png)
5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “this compound” is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds structurally related to "5-chloro-2-{[4-(3,4-diethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole" have been synthesized for their potential antimicrobial activities. For instance, derivatives of 1,2,4-triazole and indole, similar in their structural complexity, have been evaluated for antimicrobial efficacy, suggesting a broad application in combating microbial infections (Bektaş et al., 2007).
Serotonin Receptor Interactions
Research on indole derivatives has revealed their significant role in modulating serotonin receptors, which are crucial in various neurological and psychological processes. These interactions can lead to potential therapeutic applications in mood disorders, anxiety, and other CNS-related conditions (Jeong et al., 2004).
Alzheimer's Disease Treatment
Certain indole derivatives have been identified as potent and selective antagonists of the 5-HT6 receptor, showing promise as candidates for treating cognitive disorders like Alzheimer's disease. Their ability to modulate serotonin receptors while maintaining selectivity highlights their therapeutic potential (Nirogi et al., 2017).
HIV-1 Reverse Transcriptase Inhibition
Indole-based compounds have also been explored for their activity against HIV-1 reverse transcriptase, a key enzyme in the replication of the HIV virus. This research avenue indicates the potential of these compounds in antiviral therapies, particularly in the treatment of HIV/AIDS (Romero et al., 1994).
Anticancer Properties
Research has also delved into the anticancer activities of indole derivatives, where certain compounds have shown cytotoxic effects against various cancer cell lines. This indicates a promising research direction for developing new anticancer agents based on the indole scaffold (Yarim et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-14-8-4-6-10-16(14)22-18(23)12-24-19-15-9-5-7-11-17(15)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZWRXNASDGZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-{1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956776.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956777.png)
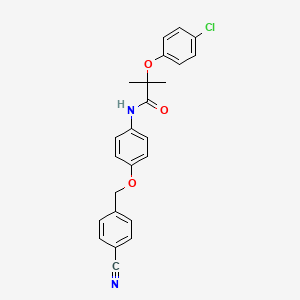
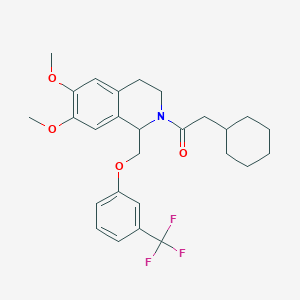
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2956780.png)
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2956782.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)
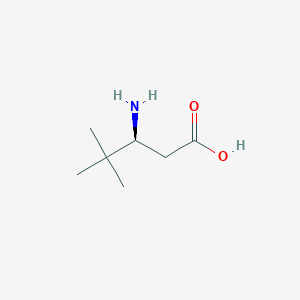

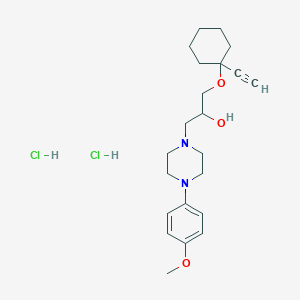
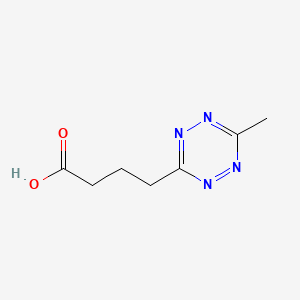

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956796.png)
![1-(3-chloro-4-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956798.png)